molecular formula C12H10N2O5 B2789003 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid CAS No. 2567502-98-9

2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid

Cat. No.: B2789003
CAS No.: 2567502-98-9
M. Wt: 262.221
InChI Key: MHSWSZVONVVAKF-UHFFFAOYSA-N
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Description

2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C12H10N2O5 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid, known for its biological activities.

    Phthalhydrazide: An intermediate in the synthesis of the compound, also used in various chemical reactions.

    Methyl phthalate: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxycarbonyl group and phthalazinone core make it a versatile compound for various applications .

Properties

IUPAC Name

2-(7-methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-19-12(18)7-2-3-8-5-13-14(6-10(15)16)11(17)9(8)4-7/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSWSZVONVVAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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